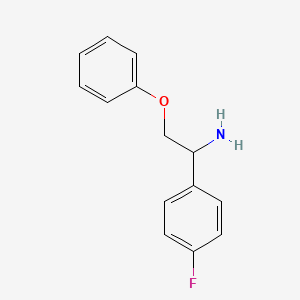

1-(4-Fluorophenyl)-2-phenoxyethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14FNO |

|---|---|

Molecular Weight |

231.26 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2-phenoxyethanamine |

InChI |

InChI=1S/C14H14FNO/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9,14H,10,16H2 |

InChI Key |

SCHFXNFRXHJCIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC(C2=CC=C(C=C2)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Fluorophenyl 2 Phenoxyethan 1 Amine

Retrosynthetic Analysis Strategies for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves breaking key bonds, known as disconnections, and converting functional groups into their precursors (Functional Group Interconversion, FGI) to identify plausible synthetic pathways. amazonaws.com

For 1-(4-Fluorophenyl)-2-phenoxyethan-1-amine, two primary disconnection points are logical due to the presence of heteroatoms (nitrogen and oxygen), which often correspond to reliable bond-forming reactions. amazonaws.com

Disconnection of the C-N Bond: The bond between the chiral carbon and the amine group is a primary candidate for disconnection. This approach simplifies the molecule into two fragments: one containing the amine functionality and the other bearing the carbon backbone. A Functional Group Interconversion (FGI) strategy is often employed here, where the target amine is envisioned as arising from the reduction of a more easily synthesized functional group, such as an imine or an amide.

Disconnection of the C-O Ether Bond: The ether linkage is another strategic point for disconnection. This breaks the molecule into a phenol (B47542) fragment and a 1-(4-fluorophenyl)ethan-1-amine fragment. This disconnection is based on well-established ether synthesis methodologies.

These disconnections are illustrated below:

Each disconnection strategy points toward specific synthons (idealized fragments) and their corresponding real-world chemical equivalents, known as precursors or starting materials.

| Disconnection | Synthon 1 | Synthon 2 | Precursor 1 | Precursor 2 |

| C-N Bond (via Reductive Amination) | 1-(4-Fluorophenyl)-2-phenoxyethan-1-yl cation | Amino anion (NH₂⁻) | 2-Phenoxy-1-(4-fluorophenyl)ethan-1-one | Ammonia (B1221849) (NH₃) |

| C-N Bond (via Amide Reduction) | 2-Phenoxy-1-(4-fluorophenyl)acetyl cation | Amino anion (NH₂⁻) | 2-Phenoxy-N-substituted-(4-fluorophenyl)acetamide | N/A (Amide is an intermediate) |

| C-O Bond (Williamson Ether Synthesis) | Phenoxide anion | 1-(4-Fluorophenyl)-2-aminoethan-1-yl cation | Phenol | 2-Amino-2-(4-fluorophenyl)ethanol (requires conversion to an electrophile) |

The table above outlines the logical precursors derived from the key disconnections. The C-N disconnection via reductive amination is particularly efficient as it can often be performed in a single step from a ketone precursor. wikipedia.org The C-O disconnection relies on the robust Williamson ether synthesis. wikipedia.orgchem-station.com

Direct Synthesis Approaches to the Core Structure

Based on the retrosynthetic analysis, several forward-synthesis approaches can be implemented to construct the this compound molecule.

This pathway involves the initial formation of an amide bond, followed by its reduction to the target primary amine. This two-step process is a reliable method for amine synthesis. youtube.comyoutube.com

Amide Formation: The synthesis can begin with a suitable carboxylic acid, such as 2-phenoxyacetic acid or a derivative. This acid is first activated and then reacted with an amine. The most common method for activation is conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with an amine, such as 4-fluoroaniline (B128567), to form the corresponding amide. Alternatively, peptide coupling reagents can be used to directly form the amide from a carboxylic acid and an amine.

Amide Reduction: The formed amide is subsequently reduced to the amine. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this transformation, as it effectively reduces the carbonyl group of the amide to a methylene (B1212753) group (CH₂), yielding the final amine product. youtube.comorganic-chemistry.org

A generalized scheme for this approach is: Step 1: Phenoxyacetic acid + SOCl₂ → Phenoxyacetyl chloride Step 2: Phenoxyacetyl chloride + 4-Fluoroaniline → N-(4-fluorophenyl)-2-phenoxyacetamide Step 3: N-(4-fluorophenyl)-2-phenoxyacetamide + LiAlH₄ → this compound

The Williamson ether synthesis is the most prominent and widely used method for forming ether linkages. wikipedia.orgchem-station.commasterorganicchemistry.com This reaction proceeds via an Sₙ2 mechanism, where an alkoxide acts as a nucleophile to attack an alkyl halide or another substrate with a good leaving group. wikipedia.orgyoutube.com

In the context of synthesizing the target molecule, this strategy involves:

Formation of the Alkoxide: Phenol is deprotonated using a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form the highly nucleophilic sodium phenoxide.

Nucleophilic Substitution: The phenoxide then attacks a suitable electrophile. A strategic precursor would be a derivative of 1-(4-fluorophenyl)ethanamine (B1330211) where the 2-position contains a leaving group, for example, 2-bromo-1-(4-fluorophenyl)ethan-1-amine. To prevent the amine from interfering with the reaction, it is often necessary to use a protecting group on the nitrogen atom, which is removed in a subsequent step. The Sₙ2 reaction works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com

| Reagent Type | Example Reagent | Role |

| Nucleophile | Sodium Phenoxide | Attacks the electrophilic carbon to form the C-O bond. |

| Base | Sodium Hydride (NaH) | Deprotonates phenol to generate the phenoxide nucleophile. |

| Electrophile | N-protected 2-bromo-1-(4-fluorophenyl)ethanamine | Provides the carbon backbone and is attacked by the nucleophile. |

| Solvent | DMF, Acetonitrile (B52724) | Polar aprotic solvents that facilitate Sₙ2 reactions. chem-station.com |

Reductive amination is a highly efficient and widely utilized method for synthesizing amines from carbonyl compounds. wikipedia.orgorganic-chemistry.org This reaction typically occurs in a one-pot process where a ketone or aldehyde reacts with an amine source (like ammonia for primary amines) to form an intermediate imine, which is then reduced in situ to the corresponding amine. wikipedia.org This method is considered green and atom-economical. wikipedia.org

For the synthesis of this compound, the key precursor is the ketone 2-phenoxy-1-(4-fluorophenyl)ethan-1-one .

The process involves:

Imine Formation: The ketone reacts with ammonia (or an ammonia source like ammonium (B1175870) acetate (B1210297) or ammonium chloride) under mildly acidic conditions to form a hemiaminal intermediate, which then dehydrates to form the corresponding imine.

In Situ Reduction: A reducing agent present in the reaction mixture selectively reduces the C=N double bond of the imine to the C-N single bond of the amine.

Several reducing agents are suitable for this transformation, each with specific characteristics:

| Reducing Agent | Characteristics |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective; reduces imines much faster than ketones, allowing the one-pot reaction to proceed efficiently. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN; particularly effective for reductive aminations. |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | A "green" method using hydrogen gas and a metal catalyst; can be highly effective but may sometimes reduce other functional groups. wikipedia.org |

This methodology is often the preferred route in pharmaceutical synthesis due to its efficiency and operational simplicity. nih.gov The synthesis of fluorinated amines, in particular, often utilizes reductive amination of the corresponding fluoro ketones. nih.govnih.gov

Transition Metal-Catalyzed Coupling Reactions in Fluorophenyl Derivative Synthesis

Transition metal-catalyzed cross-coupling reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, and they are particularly crucial for the synthesis of aryl amines and fluorinated aromatic compounds. researchgate.netnih.gov The synthesis of fluorophenyl derivatives often employs palladium-, copper-, or nickel-based catalysts to form the key C-N bond. mit.eduacs.org

One of the most reliable methods for the preparation of aromatic amines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. nih.gov In a hypothetical synthesis of a precursor to this compound, a suitable aryl halide or pseudo-halide, such as 1-bromo-4-fluorobenzene, could be coupled with an appropriate amine synthon. Another powerful approach is the Ullmann condensation, which typically uses a copper catalyst to facilitate the coupling of an aryl halide with an amine. nih.gov While traditionally requiring harsh reaction conditions, modern advancements have introduced ligands that enable these reactions to proceed under milder conditions with a broader substrate scope, even for sterically hindered partners. nih.gov

The "hydrogen-borrowing" or "hydrogen-transfer" mechanism is another elegant, atom-economical strategy for the N-alkylation of amines with alcohols, often catalyzed by ruthenium or iridium complexes. organic-chemistry.orgresearchgate.net In this approach, an alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with an amine to form an imine. The subsequent reduction of the imine by the previously "borrowed" hydrogen regenerates the catalyst and yields the alkylated amine. organic-chemistry.orgmdpi.com This method is highly efficient as water is the only byproduct. mdpi.com

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium-based (e.g., Buchwald-Hartwig) | Aryl (pseudo)halides, Amines | Aromatic amines | Broad substrate scope, high selectivity. nih.govacs.org |

| Copper-based (e.g., Ullmann) | Aryl iodides, Amines | Aromatic amines | Effective for sterically hindered partners. nih.gov |

| Ruthenium/Iridium-based (Hydrogen Borrowing) | Alcohols, Amines | Alkylated amines | High atom economy, water as the only byproduct. organic-chemistry.orgresearchgate.net |

| Molybdenum-based (heterogeneous) | Nitroarenes, Boronic acids | N-arylamines | Recyclable catalyst, potential for C-N coupling. researchgate.net |

Stereoselective and Asymmetric Synthesis of this compound

Achieving enantiopure forms of chiral amines is critical in the pharmaceutical industry, as different enantiomers can exhibit varied biological activities. Several strategies are employed to control the stereochemistry during the synthesis of compounds like this compound.

Chiral Auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. mdpi.com A variety of chiral auxiliaries, many derived from natural sources, have been developed for the asymmetric synthesis of amines and other chiral compounds. mdpi.com For instance, amides derived from pseudoephenamine have been shown to provide remarkable stereocontrol in alkylation reactions. nih.gov In a potential synthesis, a prochiral precursor could be attached to a chiral auxiliary, followed by a diastereoselective reaction to establish the chiral center, and subsequent removal of the auxiliary to yield the enantiomerically enriched target amine.

Organocatalysis utilizes small organic molecules to catalyze asymmetric transformations, avoiding the use of metals. This field has seen exponential growth, with catalysts based on proline, cinchona alkaloids, and chiral phosphoric acids being widely used. researchgate.netnih.gov Organocatalytic asymmetric reductive amination is a powerful method for synthesizing chiral amines from ketones or aldehydes. researchgate.net This approach often relies on chiral Brønsted acids, such as phosphoric acids, to activate an imine for enantioselective reduction by a hydride source like a Hantzsch ester. researchgate.net

| Method | Catalyst/Auxiliary Type | Key Transformation | Advantages |

| Chiral Auxiliary | e.g., Pseudoephenamine, Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | High diastereoselectivity, recoverable auxiliary. mdpi.comnih.gov |

| Organocatalysis | Chiral Phosphoric Acids, Chiral Amines | Asymmetric reductive amination, [4+2] cycloannulations | Metal-free, high enantioselectivity. researchgate.netfrontiersin.org |

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exceptional enantio-, regio-, and chemoselectivity. researchgate.netbohrium.com

Transaminases (TAs) are particularly valuable for the synthesis of chiral amines. These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or an amino acid) to a prochiral ketone or aldehyde acceptor. researchgate.netbohrium.com By selecting an appropriate R- or S-selective transaminase, it is possible to produce the desired enantiomer of the amine with very high enantiomeric excess. beilstein-journals.org

Lipases are another class of enzymes widely used in the kinetic resolution of racemic mixtures. In a typical kinetic resolution, one enantiomer of a racemic amine reacts faster with an acyl donor in the presence of a lipase (B570770), leading to the separation of the acylated amine and the unreacted amine enantiomer. researchgate.net For example, Candida antarctica lipase B (CAL-B) has been effectively used for the resolution of various phenylethylamines. researchgate.net

Amine Dehydrogenases (AmDHs) can be used for the reductive amination of ketones to produce chiral amines. frontiersin.orgwhiterose.ac.uk These enzymes offer an alternative to transaminases and have been shown to be effective for the synthesis of small chiral amines. frontiersin.orgwhiterose.ac.uk

| Enzyme Class | Reaction Type | Key Features |

| Transaminases (TAs) | Asymmetric synthesis | High stereoselectivity, broad substrate specificity. researchgate.netbeilstein-journals.org |

| Lipases | Kinetic resolution | Effective for separating racemic amines. researchgate.net |

| Amine Dehydrogenases (AmDHs) | Reductive amination | Alternative to transaminases for chiral amine synthesis. frontiersin.orgwhiterose.ac.uk |

When a racemic mixture of this compound is synthesized, chiral resolution techniques can be employed to separate the enantiomers. A classical method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or a chiral carboxylic acid. nih.govnih.gov The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.gov After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. The choice of resolving agent and solvent is crucial for efficient separation. nih.gov

More advanced techniques include chiral chromatography, where the racemic mixture is passed through a stationary phase that contains a chiral selector, leading to different retention times for the enantiomers.

Green Chemistry Principles in Synthetic Protocol Design and Optimization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. organic-chemistry.orgrsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate less waste. Synthetic routes that utilize catalytic processes, such as the hydrogen-borrowing amination of alcohols, are often more atom-economical than stoichiometric reactions. organic-chemistry.orgrsc.orgrsc.org For example, the direct amination of an alcohol to an amine generates only water as a byproduct, resulting in a high atom economy. researchgate.net In contrast, synthetic routes that involve protecting groups or require stoichiometric reagents that are not incorporated into the final product tend to have lower atom economies. rsc.org

Waste prevention is a cornerstone of green chemistry. This can be achieved by designing synthetic routes with fewer steps, using catalytic instead of stoichiometric reagents, and choosing solvents that are less toxic and can be recycled. fudan.edu.cnijbpas.com The use of biocatalysis also aligns with green chemistry principles due to the mild reaction conditions and the biodegradable nature of the catalysts. researchgate.net

Utilization of Safer Solvents and Reaction Media (e.g., Aqueous Systems)

The development of synthetic methods that operate in environmentally benign solvents is a cornerstone of green chemistry. Traditional organic syntheses often rely on volatile, toxic, and flammable organic solvents. Shifting to safer alternatives, particularly water, can drastically reduce the environmental footprint of a chemical process.

The formation of carbon-nitrogen (C-N) bonds is a critical step in the synthesis of amines, including this compound. Research has demonstrated that many C-N bond-forming reactions can be successfully performed in aqueous media. semanticscholar.orgscispace.com Performing reactions in water under mild conditions not only enhances safety but can also offer unique reactivity and selectivity compared to conventional organic solvents. semanticscholar.org The development of catalyst-free, water-based reactions is a significant area of focus, aiming to create highly chemoselective transformations that are both efficient and environmentally friendly. semanticscholar.orgscispace.com

While specific studies detailing the synthesis of this compound in aqueous systems are not extensively documented, the general success of performing reactions like reductive amination and nucleophilic substitutions in water provides a strong precedent. For instance, the Mannich reaction, which creates β-aminoketones—structurally related to the target compound's precursors—has been effectively carried out in water, sometimes using catalysts that are tolerant to aqueous media. rsc.org The use of aqueous ammonia in reductive amination is another example of employing a greener reagent and medium. unito.it

The following table highlights the contrast between conventional hazardous solvents and their greener alternatives applicable to amine synthesis.

| Hazardous Solvent | Primary Hazards | Greener Alternative(s) | Benefits of Alternative |

| Dichloromethane | Carcinogen, Volatile | Water, Ethanol, 2-Methyl-THF | Low toxicity, Renewable, Biodegradable |

| Benzene | Carcinogen, Flammable | Toluene, Water | Lower toxicity, Non-carcinogenic (Water) |

| Diethyl Ether | Highly flammable, Peroxide-former | 2-Methyl-THF, Cyclopentyl methyl ether | Higher boiling point, Lower peroxide risk |

| 1,2-Dichloroethane | Toxic, Carcinogen | Water, Ethanol, Toluene | Low toxicity, Reduced environmental impact |

Microwave and Ultrasound Assisted Synthesis Techniques

Beyond the choice of solvent, the method of energy input into a reaction is a key factor in green synthesis. Microwave irradiation and sonication (ultrasound) are two advanced techniques that can significantly accelerate reaction rates, increase yields, and lead to cleaner reactions compared to conventional heating methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy. This direct heating of the reaction mixture is incredibly efficient, leading to rapid temperature increases and dramatically reduced reaction times—often from hours to mere minutes. nih.gov

This technique has been successfully applied to a wide range of reactions relevant to the synthesis of this compound. For example, reductive amination, a key method for producing amines from ketones, has been shown to be significantly accelerated by microwave heating. unito.itmdpi.comresearchgate.net One study on the reductive amination of ketones found that microwave irradiation reduced the reaction time from 13 hours under conventional heating to just 3 hours. mdpi.com Similarly, the Buchwald-Hartwig amination, a powerful C-N bond-forming reaction, saw reaction times drop from 24 hours to as little as 10-30 minutes with microwave assistance, while also improving yields. nih.gov

The table below illustrates the typical advantages of microwave-assisted synthesis compared to conventional heating for a generic amination reaction.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | 12 - 24 hours | 10 - 30 minutes | nih.gov |

| Product Yield | Moderate to Good | Good to Excellent | nih.gov |

| Energy Efficiency | Low (Heats vessel first) | High (Directly heats reactants) | unito.it |

| Side Reactions | More prevalent | Often reduced due to short time | mdpi.com |

Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry utilizes high-frequency sound waves (ultrasound, typically 20-100 kHz) to induce a phenomenon called acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. nih.gov The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates and yields. nih.gov

This technique offers a fast, efficient, and economical pathway for synthesizing bioactive molecules. nih.gov Ultrasound has been effectively used to promote the synthesis of various nitrogen-containing heterocyclic compounds and amines. nih.govrsc.orgnih.govsemanticscholar.org For instance, the synthesis of 1,2,4-triazole (B32235) derivatives using ultrasound was significantly more efficient, providing higher yields in 39-80 minutes compared to 10-36 hours required for conventional methods. nih.gov Another study demonstrated a solventless, ultrasound-assisted method for the reductive amination of benzyl (B1604629) halides, highlighting the technique's potential for creating environmentally friendly procedures that yield N-alkylated amines in high yields. rsc.org

The following table compares conventional synthesis with an ultrasound-assisted approach for the preparation of dihydropyrimidinones, showcasing the typical improvements.

| Reaction | Method | Time | Yield (%) | Reference |

| Biginelli Reaction | Conventional Heating | 4 hours | 72 | nih.gov |

| Biginelli Reaction | Ultrasound Irradiation | 30 minutes | 91 | nih.gov |

The application of these advanced energy sources provides a clear path toward more sustainable and efficient production of this compound, aligning with the modern imperatives of green chemistry.

Chemical Reactivity and Transformations of 1 4 Fluorophenyl 2 Phenoxyethan 1 Amine

Functional Group Interconversions and Derivatization Strategies

The strategic modification of 1-(4-Fluorophenyl)-2-phenoxyethan-1-amine relies on leveraging the inherent reactivity of its functional groups. These transformations are fundamental for creating analogues and for probing structure-activity relationships in medicinal chemistry contexts.

The primary amine is the most nucleophilic and basic center in the molecule, making it the most common site for initial derivatization.

Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acidic byproduct (e.g., HCl). The resulting N-acyl compounds are fundamental derivatives in many synthetic pathways. The synthesis of N-acyl sulfenamides, for instance, can be achieved through copper-catalyzed reactions or by using N-thiosuccinimides, providing valuable synthetic intermediates. nih.govorganic-chemistry.org

Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides. However, this reaction is often difficult to control, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, reductive amination is often the preferred method, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.

Imine Formation: As a primary amine, this compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.commasterorganicchemistry.com This reaction is typically catalyzed by acid and requires the removal of water to drive the equilibrium toward the product. libretexts.org The formation of imines is a reversible process, and the C=N double bond can be subsequently reduced to afford stable secondary amines. masterorganicchemistry.com

| Reactant 1 | Reactant 2 (Carbonyl) | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| This compound | Benzaldehyde | Toluene, reflux, Dean-Stark trap | N-Benzylidene-1-(4-fluorophenyl)-2-phenoxyethan-1-amine | rsc.org |

| This compound | Acetone | Ethanol, cat. Acetic Acid, 70°C | N-(Propan-2-ylidene)-1-(4-fluorophenyl)-2-phenoxyethan-1-amine | beilstein-journals.org |

| This compound | Cyclohexanone | NaHCO3, Molecular Sieves, Toluene, 80°C | N-Cyclohexylidene-1-(4-fluorophenyl)-2-phenoxyethan-1-amine | rsc.org |

The phenoxy ether linkage is chemically robust and generally resistant to transformation under standard synthetic conditions. wikipedia.org This stability is a key structural feature.

Cleavage of the C-O ether bond is possible but typically requires harsh reaction conditions. wikipedia.org

Acid-Catalyzed Cleavage: Strong protic acids, most notably hydrogen iodide (HI) or hydrogen bromide (HBr), can cleave the ether bond at high temperatures. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com Depending on the substitution pattern, the mechanism can be either SN1 or SN2. masterorganicchemistry.com For the benzylic C-O bond in this molecule's derivatives, an SN1 pathway could be plausible due to the potential stabilization of the resulting benzylic carbocation.

Modern Cleavage Methods: More recent methodologies allow for ether cleavage under milder conditions. These include organometallic-catalyzed reductive cleavage and photoredox-catalyzed methods, which offer greater functional group tolerance. chemrxiv.orgorganic-chemistry.org For instance, photoredox catalysis can achieve chemoselective deprotection of phenolic ethers over aliphatic ethers. chemrxiv.org

Modifications to the phenoxy ring itself via reactions like electrophilic aromatic substitution are plausible but must contend with the reactivity of the other aromatic ring and the primary amine.

The fluorophenyl ring can undergo electrophilic aromatic substitution (EAS), though its reactivity is influenced by the existing substituents.

Directing Effects: The fluorine atom is an ortho-, para-directing group, while being deactivating due to its high electronegativity. The 2-phenoxyethan-1-amine substituent at the C1 position is an activating, ortho-, para-directing group. However, the bulky nature of this substituent provides significant steric hindrance at the ortho positions (C2, C6). Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions, which are meta to the fluorine and ortho/meta to the C1 substituent. For any EAS reaction to be successful, the primary amine must first be protected, for example as an amide, to prevent it from reacting with the electrophile and to avoid the formation of a deactivating ammonium salt under acidic conditions.

Metalation: Directed ortho-metalation is a powerful strategy for functionalizing aromatic rings. In this molecule, however, the fluorine atom is not a strong directing group for lithiation. It is more likely that directed metalation would occur on the phenoxy ring if it contained a suitable directing group (e.g., a methoxy (B1213986) group).

| Substituent | Position | Electronic Effect | Directing Influence | Steric Effect |

|---|---|---|---|---|

| -F | C4 | Deactivating (Inductive) | Ortho, Para | Minimal |

| -CH(NH2)CH2OPh | C1 | Activating (Inductive) | Ortho, Para | Significant |

Mechanistic Studies of Key Reactions

Understanding the reaction mechanisms is crucial for predicting product outcomes and optimizing reaction conditions.

The reactivity of this compound is characterized by both nucleophilic and electrophilic pathways.

Nucleophilic Pathways: The lone pair of electrons on the primary amine makes it an effective nucleophile. In acylation, alkylation, and imine formation, the initial mechanistic step is the nucleophilic attack of the amine nitrogen on an electrophilic carbon atom (e.g., the carbonyl carbon of an acyl chloride or an aldehyde). libretexts.org For imine formation, this initial addition is followed by a proton transfer and then the acid-catalyzed elimination of a water molecule to form the C=N double bond. libretexts.org

Electrophilic Pathways: Reactions involving the aromatic rings proceed via electrophilic pathways. Electrophilic aromatic substitution on the fluorophenyl ring follows the classical arenium ion mechanism. An incoming electrophile attacks the π-system of the ring to form a resonance-stabilized carbocation intermediate (the arenium ion). A subsequent deprotonation step restores the aromaticity of the ring. The regioselectivity of this attack is governed by the combined electronic and steric influences of the existing substituents. rsc.org

The primary amine itself is a very poor leaving group. Therefore, to induce elimination reactions, the amine must first be converted into a group that can be readily displaced, such as a quaternary ammonium salt.

Hofmann Elimination: The most common elimination reaction for amines is the Hofmann elimination. This involves exhaustive methylation of the amine with excess methyl iodide to form a quaternary ammonium salt. Treatment of this salt with a strong base, such as silver oxide, generates a hydroxide (B78521) salt, which upon heating, undergoes an E2 elimination. The hydroxide ion acts as the base, removing a proton from the carbon beta to the nitrogen, leading to the formation of an alkene and trimethylamine (B31210) as a leaving group.

E1 Elimination Pathway: In derivatives where the amine is replaced by a better leaving group (e.g., a halide), an E1 elimination mechanism becomes possible. Studies on the analogous compound 1-Chloro-1-(4-methoxyphenyl)-2-phenylethane show that it undergoes dehydrochlorination via an E1 mechanism in polar solvents. researchgate.net This proceeds through the formation of a stable benzylic carbocation intermediate. researchgate.net Given the structural similarity, it is plausible that a derivative of this compound with a good leaving group at the benzylic position would also favor an E1 pathway for elimination.

Structural Analysis and Conformational Studies: Methodological and Theoretical Aspects

Advanced Spectroscopic Methodologies for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the detailed structure of 1-(4-Fluorophenyl)-2-phenoxyethan-1-amine. Each method provides unique and complementary information, from atomic connectivity to functional group identification and solid-state packing.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the 4-fluorophenyl ring, the phenoxy group, and the ethylamine (B1201723) backbone. The aromatic protons would appear as complex multiplets due to spin-spin coupling. The protons on the ethylamine chain (CH and CH₂) would show characteristic splitting patterns, providing information about adjacent protons.

¹³C NMR, including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), would distinguish between CH, CH₂, and CH₃ groups, although the latter is absent in this molecule. Advanced pulse sequences and 2D NMR techniques are crucial for definitive assignments. strath.ac.uk For instance:

COSY (Correlation Spectroscopy): Would establish proton-proton coupling correlations, connecting protons on adjacent carbons, such as those within the ethylamine backbone and within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the different fragments of the molecule, such as connecting the ethylamine backbone to the phenyl and phenoxy rings.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH (amine) | ~4.0 - 4.5 | ~55 - 60 |

| CH₂ (ether) | ~3.9 - 4.3 | ~70 - 75 |

| NH₂ | Broad signal, ~1.5 - 3.0 | N/A |

| C-F (fluorophenyl) | N/A | ~160 - 165 (JC-F ~245 Hz) |

| Aromatic CH (fluorophenyl) | ~7.0 - 7.5 | ~115 - 130 |

| Aromatic CH (phenoxy) | ~6.9 - 7.3 | ~115 - 160 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. uantwerpen.be For this compound, key vibrational bands would confirm the presence of the amine, ether, and substituted aromatic ring functionalities.

The FT-IR and FT-Raman spectra are often complementary. The N-H stretching vibrations of the primary amine group are expected to appear as a medium-intensity band (or a doublet) in the 3300-3500 cm⁻¹ region. nih.gov The C-O-C stretching of the ether linkage would produce a strong, characteristic band, typically in the 1260-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region. The C-F stretch of the fluorophenyl group is also a key diagnostic peak, typically found in the 1250-1000 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3500 - 3300 | Primary Amine |

| Aromatic C-H Stretch | 3100 - 3000 | Aromatic Rings |

| Aliphatic C-H Stretch | 3000 - 2850 | Ethylamine Backbone |

| Aromatic C=C Stretch | 1600 - 1450 | Aromatic Rings |

| N-H Bend | 1650 - 1580 | Primary Amine |

| Asymmetric C-O-C Stretch | ~1250 | Aryl Ether |

| C-F Stretch | 1250 - 1000 | Fluorophenyl |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular formula of this compound (C₁₄H₁₄FNO).

The fragmentation pattern in electron ionization (EI) mass spectrometry is particularly informative. The molecular ion peak (M⁺) would be observed, and its fragmentation would be dictated by the most stable resulting ions and neutral losses. For this molecule, a dominant fragmentation pathway is the α-cleavage, which is characteristic of amines. miamioh.edu This involves the cleavage of the bond adjacent to the nitrogen atom.

Key predicted fragmentation pathways include:

Cleavage of the C-C bond between the benzylic carbon and the fluorophenyl ring, leading to the formation of a stable iminium ion.

Cleavage of the C-N bond or adjacent bonds, leading to characteristic fragments representing the fluorophenyl and phenoxy moieties.

| m/z Value (Predicted) | Proposed Fragment Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 231 | [C₁₄H₁₄FNO]⁺ | Molecular Ion (M⁺) |

| 138 | [C₈H₁₁NO]⁺ | α-cleavage, loss of C₆H₅F radical |

| 124 | [C₇H₇FN]⁺ | Cleavage, formation of fluorophenylmethylaminium ion |

| 95 | [C₆H₅F]⁺ | Fluorophenyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation from phenoxy group |

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would determine accurate bond lengths, bond angles, and torsional angles of this compound.

Furthermore, the analysis would elucidate the supramolecular architecture, showing how individual molecules pack together in the crystal lattice. nih.gov Intermolecular interactions are key to understanding this packing. For the target molecule, potential interactions include:

Hydrogen Bonding: The primary amine group (N-H) can act as a hydrogen bond donor, potentially interacting with the fluorine atom, the ether oxygen, or the nitrogen of a neighboring molecule.

π-π Stacking: The two aromatic rings (fluorophenyl and phenoxy) could engage in π-π stacking interactions, further stabilizing the crystal structure.

C-H···π Interactions: Hydrogen atoms from the ethylamine chain or the aromatic rings could interact with the electron-rich π systems of adjacent rings.

Analysis of the crystal structure of related compounds, such as 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, shows the importance of intermolecular hydrogen bonding in defining the crystal lattice. benthamopen.com

Computational Chemistry for Conformational Analysis and Structural Prediction

Computational chemistry provides a theoretical framework for predicting and understanding molecular structure and energetics, complementing experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. nih.gov For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the lowest energy conformation (optimized geometry) of the molecule. nih.gov

These calculations provide theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. DFT is also used to predict other properties:

Vibrational Frequencies: Theoretical vibrational spectra can be calculated and compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of complex vibrational modes. nih.govesisresearch.org

Electronic Properties: DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. nih.gov

By mapping the potential energy surface through rotation of key single bonds (e.g., the C-C, C-N, and C-O bonds of the backbone), DFT can identify various stable conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's conformational flexibility.

| Parameter | Method | Predicted Information |

|---|---|---|

| Molecular Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Optimized bond lengths, bond angles, dihedral angles |

| Vibrational Frequencies | DFT Frequency Calculation | Theoretical IR and Raman spectra for assignment confirmation |

| Electronic Structure | DFT (HOMO/LUMO) | Energy gap, reactivity indices (hardness, softness) |

| Charge Distribution | MEP, Mulliken Population Analysis | Identification of reactive sites and intermolecular interaction points |

Molecular Dynamics Simulations for Conformational Landscape Exploration and Flexibility

Disclaimer: Specific molecular dynamics simulation studies for this compound are not available in the reviewed literature. The following section describes the principles of the methodology and illustrates its application through the analysis of structurally related amide compounds, which also feature a substituted aromatic ring and a flexible side chain.

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. researchgate.netmdpi.com By solving Newton's equations of motion for a system of interacting atoms, MD simulations can generate trajectories that reveal the molecule's dynamic behavior, including its conformational flexibility and the probabilities of it adopting different shapes. frontiersin.org This approach provides atomistic-level insights into the anion exchange process and can identify key factors in a molecule's mechanism of action. mdpi.com

For a molecule like this compound, MD simulations would map its "conformational landscape"—a surface that describes the energy of the molecule as a function of its geometry. The low-energy regions on this map correspond to stable or "preferred" conformations.

A conformational analysis of structurally analogous compounds, such as N,N-diethyl-2[(4'-substituted)phenylthio]acetamides, demonstrates how such studies are conducted. Theoretical calculations on these molecules indicated the existence of two stable conformation pairs: gauche and cis. researchgate.net The relative stability of these conformers is influenced by a combination of orbital and electrostatic interactions, and their population can change with the polarity of the solvent. researchgate.net The gauche conformers were found to be significantly more stable in the gas phase. researchgate.net An MD simulation for this compound would similarly identify the key torsion angles and predict the relative populations of its stable conformers.

| Conformer Type | Relative Stability (Gas Phase) | Key Stabilizing Interactions | Effect of Solvent Polarity |

|---|---|---|---|

| Gauche (anti; syn) | Most Stable | Orbital interactions (e.g., hyperconjugation) | Population may decrease as polarity increases. |

| Cis (anti; syn) | Less Stable | Stabilized by through-bond coupling | Population ratio (cis/gauche) progressively increases. |

Quantitative Structure Analysis (QSA) and Molecular Orbital Theory (MOT) for Electronic Structure

Quantitative Structure-Activity Relationship (QSAR), a form of QSA, is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. The fundamental principle is that variations in a molecule's structural or physicochemical properties are responsible for changes in its activities. These models are widely used in pharmaceutical and environmental chemistry to predict the properties of new or untested chemicals. nih.govaltex.org

To build a QSAR model, molecular descriptors are calculated for a series of compounds. These descriptors quantify various aspects of the molecule's structure, such as:

Hydrophobic properties (e.g., the partition coefficient, π)

Electronic properties (e.g., Hammett constants, σ)

Steric properties (e.g., Molar Refractivity, MR)

A study on phenoxyacetic and benzyloxyacetic acid derivatives, which share the phenoxy-ethan structural motif with the target compound, successfully used QSAR to correlate physicochemical properties with antisickling activity. nih.gov The resulting equations showed that potency was positively correlated with the hydrophobicity (π values) and electronic-withdrawing character (σ constants) of substituents on the aromatic ring. nih.gov A similar QSA study on this compound would involve calculating descriptors for the fluorophenyl and phenoxy groups to model one of its specific properties.

Molecular Orbital Theory provides a detailed description of the electronic structure of molecules. uwosh.edu It posits that atomic orbitals combine to form molecular orbitals (MOs) that span the entire molecule. youtube.com Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). chemrxiv.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, stability, and electrical transport properties. emerginginvestigators.org A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. chemrxiv.orgemerginginvestigators.org

Disclaimer: Specific molecular orbital calculations for this compound are not available in the reviewed literature. The following data for aniline (B41778) and 4-fluoroaniline (B128567) are presented to illustrate the electronic effect of the fluorine substituent, a key feature of the target molecule.

Theoretical calculations using Density Functional Theory (DFT) can determine the energies of these orbitals. For instance, studies on aniline and its fluorinated derivatives show how substituents alter the electronic structure. The fluorine atom, being highly electronegative, withdraws electron density through the sigma bond (inductive effect) but can donate electron density through the pi system (resonance effect). researchgate.net This modulation affects the HOMO and LUMO energy levels.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Aniline | -5.35 | -4.57 | 0.78 |

| 4-Fluoroaniline | -8.71 | -4.60 | 4.11 |

Another important aspect of electronic structure analysis is the distribution of partial atomic charges. The Mulliken population analysis is a common method for calculating these charges, which provides insight into the molecule's dipole moment and potential sites for electrophilic or nucleophilic attack. emerginginvestigators.org In this compound, the electronegative fluorine, oxygen, and nitrogen atoms are expected to carry negative partial charges, while adjacent carbon and hydrogen atoms would carry partial positive charges. This charge distribution is crucial for understanding intermolecular interactions.

Theoretical and Mechanistic Insights into 1 4 Fluorophenyl 2 Phenoxyethan 1 Amine

Quantum Chemical Investigations of Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic behavior of molecules. By analyzing molecular orbitals, charge distributions, and reactivity indices, a detailed picture of the molecule's chemical nature can be constructed.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. sapub.org

For 1-(4-Fluorophenyl)-2-phenoxyethan-1-amine, the HOMO is expected to be localized primarily on the electron-rich phenoxy and amine groups, which possess lone pairs of electrons. The electron-withdrawing nature of the 4-fluorophenyl group would likely lower the energy of the HOMO compared to an unsubstituted phenyl ring. Conversely, the LUMO is anticipated to be distributed over the aromatic rings, particularly the 4-fluorophenyl ring, due to its ability to accept electron density.

A smaller HOMO-LUMO gap signifies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher reactivity. sapub.org Theoretical calculations on analogous aromatic amines and ethers provide a basis for estimating these values.

Table 1: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Primarily localized on the phenoxy oxygen and amine nitrogen, indicating these are the primary sites for electrophilic attack. |

| LUMO | -1.2 | Distributed across the 4-fluorophenyl ring, suggesting this region is susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates moderate chemical stability and reactivity. |

Note: These values are illustrative and based on typical DFT calculations for structurally similar compounds.

Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution in terms of localized bonds and lone pairs, revealing delocalization effects and hyperconjugative interactions. This method helps to quantify the stabilization energy arising from electron delocalization from an occupied NBO (donor) to an unoccupied NBO (acceptor).

In this compound, key interactions would include:

n → σ * interactions : Delocalization of lone pair electrons (n) from the nitrogen and oxygen atoms into the antibonding orbitals (σ*) of adjacent C-C and C-H bonds. This interaction contributes to the stabilization of the molecule.

π → π * interactions : Electron delocalization between the π orbitals of the two aromatic rings.

n → π * interactions : The delocalization of lone pair electrons from the oxygen and nitrogen atoms into the antibonding π* orbitals of the aromatic rings.

The presence of the fluorine atom on the phenyl ring influences the electronic environment. As a highly electronegative atom, it withdraws electron density through the sigma framework (inductive effect) but can also donate electron density through its lone pairs into the aromatic π-system (resonance effect). NBO analysis can quantify the net effect of these competing interactions.

Table 2: Illustrative NBO Analysis of Key Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| n(N) | σ*(C-H) | ~ 2-5 |

| n(O) | σ*(C-C) | ~ 1-3 |

| π(C=C) phenoxy | π*(C=C) fluorophenyl | ~ 0.5-2 |

Note: These are estimated stabilization energies based on general principles and data from related molecules.

Fukui functions are a powerful tool within DFT for predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgscm.com The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the system. wikipedia.org

ƒ+(r) : Indicates the propensity of a site to accept an electron (nucleophilic attack). A higher value suggests a more favorable site for a nucleophile to attack.

ƒ-(r) : Indicates the propensity of a site to donate an electron (electrophilic attack). A higher value points to the most probable site for an electrophile to attack. mdpi.com

ƒ0(r) : Predicts reactivity towards a radical attack.

For this compound, the nitrogen of the amine group and the oxygen of the phenoxy group, with their lone pairs, are expected to have high ƒ- values, making them susceptible to electrophilic attack. The carbon atoms of the 4-fluorophenyl ring, particularly those ortho and para to the fluorine atom (though the para position is substituted), would likely exhibit higher ƒ+ values, indicating them as potential sites for nucleophilic attack.

Table 3: Illustrative Condensed Fukui Functions for Selected Atoms

| Atom | ƒ+ (for nucleophilic attack) | ƒ- (for electrophilic attack) |

|---|---|---|

| N (amine) | Low | High |

| O (ether) | Low | High |

| C (para to F) | High | Low |

| C (ipso to F) | High | Low |

Note: "High" and "Low" are relative terms to illustrate expected reactivity patterns.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry is also invaluable for mapping out potential reaction pathways, identifying transition states, and calculating the energy barriers associated with these transformations.

To study a chemical reaction computationally, a reaction coordinate is defined, which represents the progress of the reaction from reactants to products. By performing a series of constrained geometry optimizations along this coordinate (a "scan"), a potential energy surface can be mapped. The highest point on this surface between reactants and products corresponds to the transition state (TS).

The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction rate. For reactions involving this compound, such as N-alkylation or reactions at the aromatic rings, DFT calculations can be used to locate the transition states and compute the activation barriers. For instance, in a hypothetical N-acetylation reaction, the initial formation of a complex between the amine and acetylating agent, the transition state for the acetyl group transfer, and the final products could be modeled to understand the reaction's feasibility and kinetics.

Reactions are typically carried out in a solvent, and the solvent can have a profound impact on reaction energetics and pathways. Computational solvation models are used to account for these effects. There are two main types of solvation models:

Implicit Solvation Models : These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. acs.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models : In this approach, individual solvent molecules are included in the calculation. This method is more computationally demanding but can account for specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for accurately describing reaction mechanisms in protic solvents.

For reactions involving this compound, the choice of solvent would significantly influence the stability of charged intermediates or transition states. For example, a polar protic solvent would be expected to stabilize a charged transition state through hydrogen bonding, thereby lowering the activation energy compared to a nonpolar solvent. The use of appropriate solvation models is therefore essential for obtaining computationally predicted reaction energetics that are relevant to experimental conditions. aip.org

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Theoretical Stereochemistry and Chirality Control Mechanisms

The stereochemical outcome of reactions involving this compound, a chiral amine, is of fundamental importance for its potential applications. Understanding the theoretical underpinnings of its stereochemistry and the mechanisms that control chirality in its synthesis and interactions is crucial for designing stereoselective processes. This section delves into the theoretical aspects of its stereoselectivity in asymmetric transformations and the molecular interactions governing chiral recognition.

Origin of Stereoselectivity in Asymmetric Transformations

The synthesis of a specific enantiomer of a chiral compound, such as this compound, is achieved through asymmetric transformations. The origin of stereoselectivity in these reactions is a complex interplay of steric and electronic factors that differentiate the transition states leading to the different stereoisomers. While specific computational studies on the asymmetric synthesis of this compound are not extensively available, the principles can be inferred from studies on analogous systems, such as the asymmetric reduction of imines.

In many asymmetric syntheses, the stereoselectivity is determined by the energy difference between the diastereomeric transition states. The transition state with the lower activation energy will be favored, leading to the predominant formation of one enantiomer. Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in stabilizing these transition states. For instance, in the catalytic hydrogenation of imines, the stereochemical outcome is often governed by the binding of the substrate to the chiral catalyst. The catalyst creates a chiral environment that forces the substrate to adopt a specific conformation, thereby exposing one of its prochiral faces to the reagent.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms and origins of enantioselectivity in such reactions. These studies can model the transition state structures and calculate their relative energies, providing insights into the factors that control the stereochemical outcome. For example, in the enzymatic reduction of imines, DFT calculations have shown that the precise positioning of the substrate within the enzyme's active site, facilitated by specific amino acid residues, is key to achieving high enantioselectivity. nih.gov The analysis of transition state geometries can reveal crucial interactions, such as hydrogen bonds or steric repulsions, that dictate the stereochemical preference. nih.gov

Table 1: Key Factors Influencing Stereoselectivity in Asymmetric Transformations

| Factor | Description |

| Chiral Catalyst/Auxiliary | Creates a chiral environment that differentiates between the prochiral faces of the substrate. |

| Non-Covalent Interactions | Hydrogen bonding, π-π stacking, and steric repulsion stabilize or destabilize diastereomeric transition states. |

| Solvent Effects | The polarity and nature of the solvent can influence the stability of transition states and intermediates. |

| Reaction Temperature | Lower temperatures can enhance stereoselectivity by amplifying the small energy differences between transition states. |

| Substrate Structure | The steric and electronic properties of the substrate influence its interaction with the chiral catalyst or reagent. |

Chiral Recognition and Interactions at the Molecular Level

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This phenomenon is fundamental to many biological processes and is the basis for chiral separation techniques. The chiral recognition of this compound involves the formation of transient diastereomeric complexes with a chiral selector, which can be another molecule, a stationary phase in chromatography, or a receptor in a biological system.

The stability of these diastereomeric complexes is determined by a combination of intermolecular interactions. The "three-point interaction model" is a classic concept that provides a simplified yet effective framework for understanding chiral recognition. According to this model, for effective chiral discrimination to occur, there must be at least three points of interaction between the chiral selector and the enantiomers, with at least one of these interactions being stereochemically dependent.

In the case of this compound, potential points of interaction for chiral recognition include:

Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, while the ether oxygen and the fluorine atom can act as hydrogen bond acceptors.

π-π Interactions: The 4-fluorophenyl and phenoxy groups can engage in π-π stacking interactions with aromatic moieties on the chiral selector.

Steric Hindrance: The spatial arrangement of the substituents around the chiral center creates a unique three-dimensional shape that can lead to steric repulsion with the chiral selector for one enantiomer more than the other.

A concrete example of how these interactions contribute to chiral discrimination can be seen in the resolution of racemic acids with chiral amines. Studies on the resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine have revealed that a combination of hydrogen bonding, CH/π interactions, and van der Waals forces leads to a "lock-and-key" type of molecular packing in the crystal structure of the less soluble diastereomeric salt. nih.gov This tight and specific packing arrangement is responsible for the effective chiral discrimination. nih.gov Similarly, the self-enantioresolving properties of certain chiral amine derivatives are driven by the formation of homo- and heterochiral complexes through non-covalent interactions. nih.gov

Table 2: Potential Molecular Interactions in Chiral Recognition of this compound

| Interaction Type | Potential Participating Groups |

| Hydrogen Bonding | Amine (-NH2), Ether (-O-), Fluorine (-F) |

| π-π Stacking | 4-Fluorophenyl ring, Phenoxy ring |

| Steric Interactions | All substituents around the chiral carbon |

| Dipole-Dipole Interactions | C-F bond, C-O bond |

Understanding these molecular-level interactions is crucial for the rational design of chiral selectors for the efficient separation of the enantiomers of this compound and for predicting its behavior in chiral environments.

Purity Assessment and Analytical Methodologies for 1 4 Fluorophenyl 2 Phenoxyethan 1 Amine

Chromatographic Techniques for Separation and Quantification (e.g., GC, HPLC, Chiral HPLC)

Chromatographic methods are fundamental to the separation and quantification of 1-(4-Fluorophenyl)-2-phenoxyethan-1-amine from its potential impurities and for the resolution of its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. For a primary amine like this compound, reversed-phase HPLC is a common approach.

Typical Stationary Phases: C18 or C8 columns are frequently employed.

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase is a critical parameter to control the ionization state of the amine and achieve optimal separation.

Detection: Ultraviolet (UV) detection is suitable due to the presence of aromatic rings in the molecule. The selection of the detection wavelength is based on the UV absorbance maxima of the compound.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While primary amines can sometimes exhibit poor peak shape due to their basicity, derivatization can be employed to improve their chromatographic behavior. Alternatively, specialized columns can be used.

Derivatization: The primary amine can be derivatized, for example, by acylation, to produce a less polar and more volatile compound, leading to improved peak symmetry and resolution.

Columns: Capillary columns with a variety of stationary phases, such as those based on polysiloxanes of varying polarity, are used.

Detection: A Flame Ionization Detector (FID) provides a robust and linear response for quantification, while Mass Spectrometry (MS) offers high sensitivity and structural information for impurity identification.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is essential for the separation of the enantiomers of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds, including amines. nih.govmdpi.com The choice of the mobile phase, which can be a normal-phase (e.g., hexane/alcohol mixtures) or a reversed-phase system, is crucial for achieving enantiomeric resolution. phenomenex.com For primary amine compounds, crown ether-based stationary phases are also known to be particularly effective. nih.gov

| Technique | Stationary Phase (Column) | Typical Mobile Phase | Detection | Application |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18 or C8 | Acetonitrile/Water or Methanol/Water with buffer | UV | Quantification and purity assessment |

| Gas Chromatography (GC) | Polysiloxane-based capillary columns | Inert carrier gas (e.g., Helium, Nitrogen) | FID, MS | Analysis of volatile impurities and quantification |

| Chiral HPLC | Polysaccharide-based (Cellulose or Amylose derivatives), Crown ether-based | Normal-phase (e.g., Hexane/Ethanol) or Reversed-phase | UV | Separation and quantification of enantiomers |

Methodologies for Enantiomeric Excess (ee) Determination

The determination of the enantiomeric excess (ee) is a critical quality attribute for chiral molecules. Besides Chiral HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, often in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

NMR Spectroscopy with Chiral Derivatizing Agents: A chiral derivatizing agent reacts with both enantiomers of this compound to form a pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating the signals of corresponding protons or other nuclei. nih.gov For primary amines, a variety of CDAs are available.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom in this compound, ¹⁹F NMR spectroscopy can be a particularly effective technique for determining enantiomeric excess. nih.govrsc.org The fluorine nucleus is highly sensitive and its chemical shift is very responsive to its electronic environment. Upon derivatization with a suitable chiral agent, the fluorine signals of the resulting diastereomers are often well-resolved, providing a clear and accurate measure of the enantiomeric ratio. nih.gov

| Methodology | Principle | Key Advantages |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | Direct separation and quantification, high precision. |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct NMR spectra. | Provides structural information, no need for chromatographic separation of enantiomers. |

| ¹⁹F NMR | High sensitivity of the fluorine nucleus to the chiral environment, leading to resolved signals for diastereomers. | Often provides clean spectra with well-separated signals, high accuracy. nih.govrsc.org |

Advanced Techniques for Trace Impurity Profiling

Identifying and quantifying trace impurities is a crucial aspect of purity assessment. Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for this task.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold-standard technique for the identification of volatile and semi-volatile impurities. thermofisher.com The gas chromatograph separates the individual components of a sample, which are then introduced into the mass spectrometer. The mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint, allowing for its identification by comparison with spectral libraries or by interpretation of fragmentation patterns. ijsdr.org High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the determination of the elemental composition of an impurity. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally labile impurities, LC-MS is the technique of choice. ijsdr.org Similar to GC-MS, it combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is highly sensitive and can be used to identify and quantify a wide range of impurities at very low levels.

| Technique | Separation Method | Detection Method | Primary Application in Impurity Profiling |

|---|---|---|---|

| GC-MS | Gas Chromatography | Mass Spectrometry | Identification and quantification of volatile and semi-volatile organic impurities. thermofisher.com |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Identification and quantification of non-volatile and thermally labile impurities. ijsdr.org |

| GC-HRMS | Gas Chromatography | High-Resolution Mass Spectrometry | Accurate mass measurements for the determination of elemental composition of unknown impurities. thermofisher.com |

Future Research Directions and Unexplored Avenues in 1 4 Fluorophenyl 2 Phenoxyethan 1 Amine Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of amines and their derivatives is a fundamental aspect of organic chemistry, with significant implications for various industries. benthamdirect.com Traditional methods for amine synthesis, however, often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste, which are not environmentally benign. rsc.org Future research into the synthesis of 1-(4-Fluorophenyl)-2-phenoxyethan-1-amine should prioritize the development of more sustainable and efficient routes.

Green chemistry principles offer a roadmap for developing more environmentally friendly synthetic protocols. rsc.orgrsc.org For the synthesis of amine-containing pharmaceuticals, a focus on reductive amination is a key area of exploration. acs.org Greener alternatives to traditional methods are continually being developed, including biocatalytic processes. acs.org The application of microwave-assisted and ultrasound-assisted methods has shown promise in accelerating reaction times and improving yields for the synthesis of various organic compounds, including phenoxyacetic acid derivatives and 1,3,5-triazine (B166579) derivatives. mdpi.comresearchgate.netnih.govssrn.comfarmaciajournal.com These techniques could be adapted for the synthesis of this compound, potentially reducing energy consumption and the use of hazardous solvents. mdpi.comnih.govssrn.com For instance, a sonochemical approach has been demonstrated to be significantly "greener" than conventional heating for the synthesis of 1,3,5-triazine derivatives, a principle that could be extended to the synthesis of the target compound. nih.govssrn.com

Another avenue for sustainable synthesis is the exploration of novel catalytic systems. Metal-free fluorination strategies, for example, offer a safer and more sustainable approach to introducing fluorine into organic molecules. rsc.org While the fluorophenyl moiety in this compound is likely to be introduced via a pre-fluorinated starting material, the broader principle of avoiding heavy metals and hazardous reagents is a key consideration for future synthetic design. Research into one-pot syntheses, where multiple reaction steps are carried out in the same vessel, could also significantly improve the efficiency and sustainability of the synthetic process.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Relevant Precursors |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, potential for solvent-free reactions. mdpi.comresearchgate.netfarmaciajournal.com | 4-Fluorobenzaldehyde, Phenoxyacetic acid derivatives |

| Ultrasound-Assisted Synthesis (Sonochemistry) | Shorter reaction times, use of environmentally benign solvents like water, high energy efficiency. mdpi.comnih.gov | 4-Fluorophenyl precursors, Phenoxyethylamine |

| Catalytic Reductive Amination | High atom economy, use of greener reducing agents. acs.org | 1-(4-Fluorophenyl)-2-phenoxyethan-1-one, Ammonia (B1221849) source |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. acs.org | Suitably functionalized precursors |

Advanced Computational Models for Predicting Novel Reactivity and Selectivity Profiles

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental research. nih.govacs.org For this compound, advanced computational models can offer significant insights into its reactivity and selectivity.

Density Functional Theory (DFT) is a versatile method for investigating the electronic structure and properties of molecules. nih.govacs.orgnih.govresearchgate.net DFT calculations could be employed to determine the optimized molecular geometry, frontier molecular orbital (FMO) energies (HOMO and LUMO), and molecular electrostatic potential (MEP) of this compound. researchgate.netnih.gov The FMO energy gap can provide information about the chemical reactivity of the compound, while the MEP can indicate regions of electrophilic and nucleophilic attack. nih.gov Such studies have been successfully applied to understand the reactivity of phenoxyacetic acid herbicides and phenylhydrazono phenoxyquinolones. nih.govresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. aip.orgnih.govnih.govhilarispublisher.commdpi.com While falling outside the strict confines of fundamental chemical property exploration, understanding potential intermolecular interactions is key to predicting reactivity in complex environments. For this compound, molecular docking studies could be used to explore its potential interactions with various chemical species, providing insights into its reactivity and selectivity. Similar studies have been used to investigate the binding modes of fluorinated pyrazole (B372694) derivatives and cyclic diphenyl phosphonates. aip.orgmdpi.com

Furthermore, computational methods can be used to predict spectroscopic properties, such as 19F NMR shifts, which can be a valuable tool for identifying and characterizing fluorinated compounds and their reaction products. nih.govacs.org This combined experimental and computational approach can accelerate the identification of novel reaction pathways and products. nih.govacs.org

Table 2: Application of Computational Models to this compound

| Computational Method | Predicted Properties | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, frontier molecular orbital energies, molecular electrostatic potential. nih.govresearchgate.net | Chemical reactivity, sites for electrophilic and nucleophilic attack, thermodynamic stability. nih.gov |

| Molecular Docking | Binding affinity and orientation with other molecules. aip.orgnih.govnih.govhilarispublisher.commdpi.com | Potential for intermolecular interactions, guiding the design of selective reactions. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra. | Understanding of electronic transitions. |

| NMR Chemical Shift Prediction | 1H, 13C, and 19F NMR spectra. nih.govacs.org | Aid in structural elucidation and product identification in future reactivity studies. |

Exploration of Chemical Modifications and Derivatization for Fundamental Chemical Property Modulation

The systematic modification of a molecule's structure is a fundamental strategy for modulating its chemical and physical properties. alfa-chemistry.comresearchgate.net The structure of this compound offers several sites for chemical modification, and exploring these derivatizations could lead to a deeper understanding of its fundamental chemical properties.

Structure-activity relationship (SAR) studies on related phenethylamine (B48288) and tryptamine (B22526) derivatives have shown that modifications to the aromatic rings and the amine group can significantly influence their properties. biomolther.orgnih.govnih.govresearchgate.net For this compound, future research could involve the synthesis of a library of derivatives with systematic variations at three key positions: the fluorophenyl ring, the phenoxy ring, and the amine group.

Modifications to the fluorophenyl ring could include altering the position of the fluorine atom (e.g., 2-fluoro or 3-fluoro isomers) or introducing additional substituents. The high electronegativity and unique properties of fluorine mean that even small changes in its position can have a significant impact on the molecule's electronic properties and reactivity.

Finally, the amine group can be modified through alkylation, acylation, or incorporation into heterocyclic systems. These modifications would alter the basicity and nucleophilicity of the nitrogen atom, providing a means to fine-tune the compound's reactivity.

Table 3: Proposed Chemical Modifications of this compound and Their Potential Effects on Chemical Properties

| Modification Site | Proposed Modification | Potential Effect on Chemical Properties |

|---|